A Technical Guide to Fmoc-L-Ser(tBu)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-L-Ser(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Ser(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile Fmoc group for the α-amino terminus and the acid-labile tert-butyl (tBu) group for the serine side chain—affords precise control during the stepwise elongation of peptide chains.[1] This dual-protection scheme is fundamental to modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield by preventing unwanted side reactions.[1] This guide provides an in-depth overview of the chemical properties of Fmoc-L-Ser(tBu)-OH and detailed protocols for its application in peptide synthesis.
Core Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of Fmoc-L-Ser(tBu)-OH is presented below. These data are essential for experimental design, safety considerations, and quality control in a research and development setting.
| Property | Value |
| CAS Number | 71989-33-8[2][3][4][5] |
| Molecular Formula | C₂₂H₂₅NO₅[2][3][4] |
| Molecular Weight | 383.44 g/mol [3][4][6] |
| Appearance | White to off-white or light yellow crystalline powder[3][7][8] |
| Melting Point | 125 - 140 °C[2]; 127 - 131 °C[3]; 130.5 - 135.5 °C[8] |
| Optical Rotation | [α]²⁰/D = +25.5 ± 1° (c = 1% in ethyl acetate)[5][8] |
| Purity | ≥98.0% (HPLC)[5]; ≥99.5% (Chiral HPLC)[2] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7][8][9] |
| Storage Conditions | 2 - 8°C[4][5][8] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Ser(tBu)-OH is a standard reagent for incorporating serine residues into peptide sequences using Fmoc-based SPPS.[10][11] The general workflow involves a cyclical process of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[9]
General SPPS Workflow using Fmoc-L-Ser(tBu)-OH
The following diagram illustrates the key stages in a typical SPPS cycle involving Fmoc-L-Ser(tBu)-OH.
Detailed Methodologies
1. Fmoc Group Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step to allow for the addition of the next amino acid.
-
Reagent: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[2][4][5]
-
Protocol:
-
The peptide-resin is treated with the 20% piperidine/DMF solution.
-
The reaction is typically allowed to proceed for 5-20 minutes at room temperature.[3] A common procedure involves an initial 2-minute treatment, followed by filtration and a second treatment for 5-10 minutes to ensure complete deprotection.[2]
-
Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
-
2. Amino Acid Coupling
This step involves the formation of a peptide bond between the newly deprotected N-terminal amine of the peptide-resin and the carboxyl group of the incoming Fmoc-L-Ser(tBu)-OH.
-
Activation: The carboxylic acid of Fmoc-L-Ser(tBu)-OH must be activated to facilitate coupling. Common in-situ activating reagents include:
-
Uronium/Aminium salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[3]
-
Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress racemization.[12]
-
-
Base: A tertiary amine, typically N,N-Diisopropylethylamine (DIPEA), is added to the coupling reaction to maintain a basic pH and neutralize any salts.[9] However, care must be taken as excess base can sometimes lead to racemization of Fmoc-Ser(tBu)-OH.[13]
-
Protocol (using HBTU):
-
In a separate vessel, dissolve 2-5 equivalents of Fmoc-L-Ser(tBu)-OH and a near-equimolar amount of HBTU relative to the amino acid in DMF.
-
Add 2-10 equivalents of DIPEA to this solution.
-
Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.[3] Reaction completion can be monitored using a qualitative method like the Kaiser test.[12]
-
After coupling, the resin is washed with DMF to remove excess reagents and byproducts.
-
3. Final Cleavage and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the tert-butyl (tBu) side-chain protecting group on the serine residue is removed simultaneously.
-
Reagent: This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][6] A "cleavage cocktail" is used, which typically consists of 95% TFA with the remaining 5% being a mixture of scavengers.[6]
-
Scavengers: Scavengers such as water, triisopropylsilane (TIS), and thioanisole are crucial to quench the reactive tert-butyl cations released during deprotection, preventing the modification of sensitive residues like tryptophan and cysteine.[6][14]
-
Protocol:
-
The fully synthesized and N-terminally deprotected peptide-resin is washed and dried.
-
The cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) is added to the resin.[6]
-
The reaction is typically performed at room temperature for 1-3 hours.[14]
-
The resin is filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.
-
The precipitated peptide is then collected, washed, and dried, ready for purification, often by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Research and Drug Development
The use of Fmoc-L-Ser(tBu)-OH is integral to the synthesis of peptides for a wide range of applications. Serine residues are often sites of post-translational modifications, such as phosphorylation, which are critical for cell signaling.[15][16] The ability to incorporate a protected serine allows for the synthesis of specific peptide sequences that can be used to study these signaling pathways. For example, synthetic phosphopeptides are used to investigate kinase-substrate interactions and to develop inhibitors for therapeutic purposes.[15][17] Furthermore, the controlled synthesis of peptides is fundamental in the development of peptide-based therapeutics, where precise structure and high purity are paramount.[2]
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
